molecular formula C12H10O2S B1317300 2-Methoxy-5-(thiophen-2-yl)benzaldehyde CAS No. 190270-76-9

2-Methoxy-5-(thiophen-2-yl)benzaldehyde

Cat. No.: B1317300
CAS No.: 190270-76-9
M. Wt: 218.27 g/mol
InChI Key: CEEHLUXOBWGLOP-UHFFFAOYSA-N
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Description

2-Methoxy-5-(thiophen-2-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a methoxy group (-OCH3) and a thiophene ring attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(thiophen-2-yl)benzaldehyde typically involves the condensation of 2-thiophenecarboxaldehyde with 2-methoxybenzaldehyde under acidic or basic conditions. One common method is the use of a Friedel-Crafts acylation reaction, where an acid chloride derived from 2-thiophenecarboxaldehyde reacts with 2-methoxybenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(thiophen-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Methoxy-5-(thiophen-2-yl)benzoic acid.

    Reduction: 2-Methoxy-5-(thiophen-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-(thiophen-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(thiophen-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and thiophene groups can enhance its binding affinity and specificity towards these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzaldehyde: Lacks the thiophene ring, making it less versatile in certain applications.

    5-(Thiophen-2-yl)benzaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-Methoxy-4-(thiophen-2-yl)benzaldehyde: Similar structure but with different substitution pattern, leading to variations in chemical and biological properties.

Uniqueness

2-Methoxy-5-(thiophen-2-yl)benzaldehyde is unique due to the presence of both methoxy and thiophene groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methoxy-5-thiophen-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-11-5-4-9(7-10(11)8-13)12-3-2-6-15-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEHLUXOBWGLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583036
Record name 2-Methoxy-5-(thiophen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190270-76-9
Record name 2-Methoxy-5-(thiophen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ex-45A: 2-Methoxy-5-(thiophen-2-yl)-benzaldehyde was prepared from 5-bromo-2-methoxybenzaldehyde and thiophene-2-boronic acid in a similar manner as described in Ex-3A. 1H NMR (CDCl3) δ 10.49 (s, 1H), 8.07 (d, J=3 Hz, 1H), 7.79 (dd, J=3, 9.0 Hz, 1H), 7.28–7.26 (m, 2H), 7.09–7.06 (m, 1H), 7.02 (d, J=9 Hz, 1H), 3.97 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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